molecular formula C3H5NO3S B1241252 Propanoic acid, 3-(nitrosothio)- CAS No. 67616-46-0

Propanoic acid, 3-(nitrosothio)-

Cat. No.: B1241252
CAS No.: 67616-46-0
M. Wt: 135.14 g/mol
InChI Key: CJSRFRAVAGCWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-(nitrosothio)- is a chemical compound for research and development purposes. It is supplied with the CAS Registry Number 9855486 . As a specialized organosulfur and nitroso compound, its core structure suggests potential as a reagent in chemical synthesis, particularly in reactions where the nitrosothio group may act as a functional handle or precursor. Researchers investigating novel sulfur-nitrogen chemistry or exploring new molecular entities may find this compound of interest. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Proper safety protocols must be followed during handling. While specific mechanistic and application data is limited in the public domain, researchers are advised to consult relevant scientific literature for potential investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrososulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3S/c5-3(6)1-2-8-4-7/h1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSRFRAVAGCWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSN=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431797
Record name Propanoic acid, 3-(nitrosothio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67616-46-0
Record name Propanoic acid, 3-(nitrosothio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for Propanoic Acid, 3 Nitrosothio

Fundamental Methodologies for S-Nitrosothiol Formation

The formation of the S-NO bond is central to the synthesis of Propanoic acid, 3-(nitrosothio)-. This can be achieved through several well-established chemical pathways.

Nitrosation of Thiol Precursors (e.g., 3-Mercaptopropanoic Acid)

The most direct route to synthesizing Propanoic acid, 3-(nitrosothio)- involves the S-nitrosation of its corresponding thiol precursor, 3-Mercaptopropanoic acid. google.com This process entails the reaction of the thiol group (-SH) with a nitrosating agent, which formally delivers a nitroso group (-NO) to the sulfur atom.

A prevalent and straightforward method for the synthesis of S-nitrosothiols is the reaction of a thiol with nitrous acid (HONO). wikipedia.orgwikipedia.org Typically, nitrous acid is generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in the presence of the thiol precursor. mdpi.com The reaction is an acid-catalyzed condensation, yielding the S-nitrosothiol and water. wikipedia.org For the synthesis of Propanoic acid, 3-(nitrosothio)-, this would involve treating 3-Mercaptopropanoic acid with an equimolar amount of sodium nitrite in an acidic aqueous solution. mdpi.com

More potent nitrosating agents can also be employed for the synthesis of S-nitrosothiols. nih.gov These reagents are particularly useful in non-aqueous environments or when the thiol is less reactive.

Nitrosyl Halides: Compounds like nitrosyl chloride (NOCl) are effective nitrosating agents that react readily with thiols to form S-nitrosothiols. nih.govnih.gov

Dinitrogen Trioxide (N₂O₃): Formed from the reaction of nitric oxide (NO) with nitrogen dioxide (NO₂), N₂O₃ is a powerful nitrosating agent in both aqueous and organic solvents. nih.govnih.govrsc.org It can efficiently nitrosate thiols to yield the corresponding S-nitrosothiol. nih.gov

Other Reagents: Dinitrogen tetraoxide (N₂O₄) and nitrosonium salts like nitrosonium tetrafluoroborate (B81430) (NOBF₄) are also recognized as efficient nitrosating agents. nih.govsci-hub.se

Transnitrosation Reactions

Transnitrosation, also known as transnitrosylation, is a crucial reaction in both synthetic chemistry and biological systems. nih.govnih.gov This process involves the transfer of a nitroso group from a donor S-nitrosothiol to an acceptor thiol. wikipedia.orgwikipedia.org The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on the nitroso nitrogen of the donor S-nitrosothiol. nih.gov

RSNO (donor) + R'SH (acceptor) ⇌ RSH + R'SNO (product)

This equilibrium can be driven toward the product, Propanoic acid, 3-(nitrosothio)-, by using a suitable donor S-nitrosothiol and controlling the reaction conditions. wikipedia.org In biological contexts, low molecular weight S-nitrosothiols like S-nitrosoglutathione (GSNO) often act as donors, transferring their nitroso moiety to protein thiols in a highly regulated manner. mdpi.commit.edu This same principle can be applied synthetically, where a pre-formed, stable S-nitrosothiol can be used as the nitrosating agent for 3-Mercaptopropanoic acid.

Targeted Synthesis of Propanoic Acid, 3-(Nitrosothio)- Analogues and Derivatives

The generation of analogues and derivatives of Propanoic acid, 3-(nitrosothio)- is a key strategy for investigating structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can probe how different parts of the molecule influence its stability, nitric oxide-releasing properties, and biological activity.

Modification of the Propanoic Acid Moiety for Structure-Activity Relationship Studies

Modifying the propanoic acid portion of the molecule allows for the fine-tuning of its physicochemical properties, such as lipophilicity, charge, and steric profile. These modifications can lead to derivatives with enhanced tissue selectivity, improved stability, or altered biological actions. nih.gov

For instance, research into other S-nitrosothiols has demonstrated the value of this approach:

Dipeptide Conjugates: Novel S-nitrosated dipeptides have been synthesized to achieve greater tissue selectivity. nih.gov A notable example is S-nitroso-2-mercaptopropionyl-glycine (SNO-MPG), which was specifically developed to enhance the S-nitrosation of mitochondrial proteins and provide cardioprotection. nih.govnih.gov This strategy of conjugating an amino acid or peptide to the thiol backbone before nitrosation represents a powerful method for creating targeted derivatives.

Fluorinated Analogues: A series of fluoro S-nitrosothiols has been synthesized to create novel nitric oxide donors. nih.gov The introduction of fluorine atoms can significantly alter the electronic properties and stability of the molecule, potentially leading to more controlled NO-release kinetics. nih.gov

Modification StrategyExample Derivative ClassRationale / GoalObserved Outcome / Potential Benefit
Peptide ConjugationS-nitrosated dipeptides (e.g., SNO-MPG)Enhance tissue/organelle targeting and selectivity. nih.govnih.govIncreased potency in vasorelaxation; targeted S-nitrosation of mitochondrial proteins. nih.govnih.gov
HalogenationFluoro S-nitrosothiolsAlter molecular stability and NO-release kinetics. nih.govCreation of stable NO donors with clean decomposition to the corresponding disulfide. nih.gov
Alkyl/Aryl Group VariationVaried amide-based S-nitrosothiolsModulate lipophilicity and steric hindrance.Potential for tuning NO-release profiles and improving membrane permeability.

Incorporation into Complex Molecular Architectures and Polymeric Systems

The functionalization of complex molecules and polymers with Propanoic acid, 3-(nitrosothio)- moieties is a key strategy for developing materials with controlled nitric oxide-releasing capabilities for biomedical applications. A common approach involves first incorporating the precursor, 3-mercaptopropionic acid, into a larger structure, followed by S-nitrosation.

One method for this incorporation is the thiol-ene reaction, where the thiol group of 3-mercaptopropionic acid reacts with a vinyl group on a polymer backbone in the presence of a radical initiator like AIBN. dur.ac.uk This creates a polymer decorated with propionic acid side chains, which can then be nitrosated.

Another strategy involves the derivatization of existing polymers. For example, biodegradable polymers such as poly(lactic-co-glycolic-co-hydroxymethyl propionic acid) (PLGH) can be functionalized with thiol-containing compounds and subsequently nitrosated to create NO-releasing materials. nih.gov Similarly, S-nitrosothiols have been anchored to fumed silica (B1680970) particles to create NO-releasing fillers for polymers like polyurethane and silicone rubber. nih.gov These materials can release NO upon exposure to triggers like copper(II) ions, ascorbate, or light. nih.gov

The following table summarizes different polymeric systems incorporating S-nitrosothiols and the strategies used:

Polymeric SystemIncorporation/Derivatization StrategyTrigger for NO ReleaseReference
Poly[(vinyl ferrocenyl glycidyl (B131873) ether)-co-(ethylene oxide)]Post-modification of pendant vinyl groups with 3-mercaptopropionic acid via thiol-ene chemistry, followed by nitrosation.pH, Redox, Temperature dur.ac.uk
Poly(lactic-co-glycolic-co-hydroxymethyl propionic acid) (PLGH)Derivatization with various thiols followed by nitrosation with t-butyl nitrite.Physiological conditions nih.gov
Fumed Silica in Polyurethane/Silicone RubberTethering of S-nitrosothiols to fumed silica particles which are then blended into the polymer matrix.Copper(II) ions, Ascorbate, Visible light nih.gov
StarchGrafting of thioglycolic acid onto starch via esterification, followed by nitrosation.Not specified acs.org
Hollow Polymer NanoparticlesMichael addition of hydrosulfide (B80085) to vinyl groups on the nanoparticle surface, followed by nitrosation.Copper cations, Bovine serum nih.gov

Exploration of Solid-Phase Synthesis Techniques for S-Nitrosothiols

Solid-phase synthesis offers a powerful methodology for the preparation of complex molecules by anchoring a starting material to a solid support and performing sequential chemical modifications. While the direct solid-phase synthesis of Propanoic acid, 3-(nitrosothio)- is not extensively documented, the principles can be applied based on related techniques.

A relevant example is the solid-phase synthesis of the precursor, 3-mercaptopropionic acid, which has been achieved by the addition of H₂S to acrylic acid in the presence of a solid support with basic functional groups. google.com This demonstrates the feasibility of using solid supports in the synthesis of the parent thiol.

Furthermore, solid-phase peptide synthesis (SPPS) is a well-established technique for creating peptides, which can include cysteine residues. acs.org These cysteine-containing peptides, while attached to the solid support, could potentially be S-nitrosated to form peptide-based S-nitrosothiols. This concept could be extended to a non-peptidic molecule like 3-mercaptopropionic acid by first anchoring it to a suitable resin. The anchored thiol could then be reacted with a nitrosating agent in solution, followed by cleavage from the resin to yield the final product. This approach would facilitate purification, as excess reagents and byproducts could be washed away from the resin-bound product.

Isotopic Labeling Approaches for Mechanistic Investigation

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. In the context of Propanoic acid, 3-(nitrosothio)-, isotopic labels can be incorporated to track the fate of atoms during its formation, decomposition, and transnitrosation reactions.

For instance, the use of ¹⁵N-labeled nitrosating agents would allow for the tracking of the nitrogen atom in the S-NO group. ¹⁵N NMR spectroscopy can provide insights into the electronic environment of the nitrosothiol group. acs.org The spectral difference between ¹⁴N and ¹⁵N labeled S-nitrosothiols has been used to confirm the formation of new RSNO products. acs.org

Deuterium labeling of the propanoic acid backbone is another powerful technique. Studies have utilized deuterium-enriched 3-mercaptopropionic acid (d₄-3MPA) to investigate enzyme active sites and substrate binding. Although this specific study did not focus on the S-nitrosothiol itself, it highlights the feasibility of synthesizing and using isotopically labeled precursors.

The table below outlines potential isotopic labeling strategies and their applications in studying Propanoic acid, 3-(nitrosothio)-.

IsotopeLabeled PositionPotential ApplicationAnalytical TechniqueReference
¹⁵NS-N OElucidate formation and decomposition mechanisms of the S-NO bond.¹⁵N NMR, Mass Spectrometry, IR Spectroscopy acs.orgacs.org
²H (D)Propanoic acid backboneStudy kinetic isotope effects in decomposition or transnitrosation reactions.Mass Spectrometry, NMR Spectroscopy
¹³CPropanoic acid backboneTrace the carbon skeleton in metabolic or degradation studies.¹³C NMR, Mass Spectrometry
¹⁷OS-NO Investigate the mechanism of oxygen exchange reactions.¹⁷O NMR acs.org

By employing these advanced chemical strategies, researchers can continue to unravel the complex chemistry of Propanoic acid, 3-(nitrosothio)- and harness its potential in various scientific and biomedical fields.

Advanced Analytical and Spectroscopic Characterization Techniques for Propanoic Acid, 3 Nitrosothio

Spectroscopic Methods for Detection, Quantification, and Mechanistic Analysis

Spectroscopic techniques are fundamental in the analysis of S-nitrosothiols, providing insights into their structure, stability, and reaction kinetics.

UV-Visible Spectroscopy for S-NO Bond Detection and Kinetic Studies

UV-Visible spectroscopy is a primary tool for the detection and quantification of S-nitrosothiols, including Propanoic acid, 3-(nitrosothio)-. S-nitrosothiols characteristically exhibit two weak absorbance bands: one in the ultraviolet region, typically between 330-360 nm, and another in the visible spectrum around 545-600 nm. nih.govnih.govnih.gov The absorbance in the 330-360 nm range is commonly utilized for quantitative analysis and to monitor the kinetics of RSNO formation and decomposition. nih.govsapub.org For instance, the stability of S-nitroso-N-acetylpenicillamine (SNAP) can be monitored by observing the change in absorbance at 340 nm. sapub.org

The color of S-nitrosothiol compounds, which can range from green to orange or pink, is dependent on the dihedral angle of the S-N bond. nih.gov While these absorbance bands are unique identifiers, their low extinction coefficients can make direct detection in complex biological samples challenging. nih.gov To overcome this, methods coupling UV-visible detection with High-Performance Liquid Chromatography (HPLC) have been developed for accurate quantification of low-molecular-weight S-nitrosothiols. nih.gov Kinetic studies, such as those examining the thermal decomposition of S-nitrosothiols, often employ UV-Vis spectroscopy to determine reaction rates by monitoring the decay of the characteristic absorbance peak. nih.govresearchgate.net Additionally, visible light photolysis in the 500-550 nm range can be used to cleave the S-N bond, releasing nitric oxide (NO) which can then be detected, providing an indirect method for RSNO quantification. nih.govacs.orgnih.gov

Table 1: Characteristic UV-Visible Absorption Maxima for Select S-Nitrosothiols

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
S-Nitrosoglutathione (GSNO)334586
S-Nitrosocysteine (CysNO)335503
S-Nitroso-N-acetylpenicillamine (SNAP)3401075
S-Nitrosoalbumin (AlbSNO)3353869

Data sourced from multiple studies. nih.govsapub.orgsielc.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitric Oxide Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and quantifying paramagnetic species, including nitric oxide (NO) released from the decomposition of S-nitrosothiols. nih.govnih.gov While direct EPR detection of NO in biological systems is challenging due to its reactivity and signal broadening in the liquid phase, spin trapping methods are widely employed. nih.govmdpi.comresearchgate.net

This approach involves the reaction of NO with a spin trap to form a stable radical adduct with a characteristic EPR spectrum. nih.gov A common method for determining S-nitrosothiols involves using a ferrous ion complex with an iron chelator, which facilitates the decomposition of the RSNO to NO and simultaneously traps the generated NO. nih.gov The resulting spin adduct produces a unique EPR signal that can be quantified to determine the original S-nitrosothiol concentration. nih.gov This technique is valuable for studying S-nitrosothiols in biological fluids like plasma. nih.gov It's important to note that other species like nitrite (B80452) can also be reduced to NO, so control experiments are necessary to ensure the signal originates from the S-nitrosothiol of interest. nih.gov

Infrared (IR) and Raman Spectroscopy for Structural Elucidation of the S-NO Group

Infrared (IR) and Raman spectroscopy are powerful techniques for the structural characterization of the S-nitroso (S-NO) functional group. The vibrational frequencies of the S-N and N=O bonds provide direct evidence for the presence of the S-nitrosothiol moiety.

Nitric oxide itself has strong ro-vibrational absorption lines in the mid-IR range, around 5.2 μm (approximately 1923 cm⁻¹). nih.gov In S-nitrosothiols, the N=O stretching vibration is a key diagnostic peak. For instance, in FT-IR spectroscopy, the presence of a metal-complex-bound nitric oxide can be confirmed by a peak corresponding to the N=O stretch, such as the one observed at 1696 cm⁻¹ for (TPP)CoNO, which is absent in the native metal complex. rsc.org The asymmetric and symmetric stretching peaks of the nitro group (NO2), which are related to the S-NO group, are typically large due to the polarity of the N-O bonds. spectroscopyonline.com

Raman spectroscopy also provides valuable structural information. For example, in the study of nitrosonium nitrate (B79036) (NO⁺NO₃⁻), characteristic Raman modes are observed that shift with pressure. researchgate.netresearchgate.net For S-nitrosothiols, Raman spectroscopy can be used to identify specific vibrational modes associated with the S-NO group, aiding in the structural confirmation of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of S-nitrosothiols and for monitoring their reactions. Both ¹H and ¹⁵N NMR are particularly informative.

¹H NMR spectroscopy allows for the characterization of the organic scaffold of the molecule. For example, in S-nitroso-N-acetylpenicillamine (SNAP), the ¹H NMR spectrum provides information on chemical shifts, integration, and coupling constants, confirming the structure of the molecule. sapub.org

¹⁵N NMR is especially powerful for directly probing the nitrogen environment of the S-NO group. nih.gov Studies have shown that the ¹⁵N chemical shifts for primary and tertiary S-nitrosothiols are distinct, appearing around 730 ppm and 790 ppm, respectively, when referenced to liquid ammonia. nih.govacs.org This distinction allows for the characterization of the substitution pattern at the sulfur atom. ¹⁵N NMR has also been used to study the equilibrium of NO transfer between different thiols. nih.gov Solid-state ¹⁵N NMR studies have revealed large chemical shift anisotropies for the S-NO group, providing further insight into its electronic structure. acs.org Variable-temperature NMR studies can be employed to determine the rotational energy barrier for cis-trans isomerization around the S-N bond. marquette.edu

Table 2: Representative ¹⁵N NMR Chemical Shifts for S-Nitrosothiols

Compound TypeApproximate ¹⁵N Chemical Shift (ppm, ref. liquid NH₃)
Primary RSNOs~730
Tertiary RSNOs~790
S-Nitrosoglutathione (GSNO)768

Data sourced from multiple studies. nih.govacs.org

Mass Spectrometry-Based Approaches for Identification and Proteomic Studies

Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of S-nitrosothiols, especially in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for analyzing S-nitrosothiols in complex mixtures, such as biological samples. nih.govcreative-proteomics.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

For the analysis of small molecule S-nitrosothiols like Propanoic acid, 3-(nitrosothio)-, a reversed-phase LC column can be used for separation prior to MS detection. nih.gov It is crucial to maintain conditions that preserve the labile S-NO bond during the analysis, such as using cool and inert solvents and performing the chromatography rapidly. nih.gov Acidic mobile phases can potentially lead to the artifactual formation of S-nitrosothiols from nitrite, necessitating careful control experiments. nih.gov

In LC-MS/MS, the precursor ion corresponding to the S-nitrosothiol of interest is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), enhances the specificity and sensitivity of the analysis. oup.com For example, in the analysis of S-nitrosoglutathione (GSNO), the transition from the precursor ion (m/z 337.00) to a specific product ion (m/z 231.94) can be monitored. oup.com Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve the chromatographic and mass spectrometric properties of short-chain fatty acids and related compounds. shimadzu.euunimi.it

LC-MS/MS is also a cornerstone of proteomic studies aimed at identifying proteins that undergo S-nitrosylation, a key post-translational modification. creative-proteomics.comnih.gov In these studies, S-nitrosylated proteins are often isolated, the S-NO bond is selectively cleaved, and the resulting free thiol is labeled with a tag (e.g., biotin) for enrichment and subsequent identification by LC-MS/MS. nih.govcreative-proteomics.com

Strategies for Detecting S-Nitrosylated Peptides and Proteins

The detection of S-nitrosylated peptides and proteins is crucial for understanding the biological roles of nitric oxide. Methods for this purpose can be broadly categorized as direct and indirect.

Direct methods aim to detect the intact S-nitrosothiol (SNO) moiety. However, the lability of the S-N bond poses a significant challenge, often leading to dissociation during analysis. nih.gov Mass spectrometry, particularly with gentler ionization techniques like electrospray ionization (ESI), can be used for qualitative analysis, though it requires careful optimization of experimental parameters to preserve the SNO group. nih.gov

Indirect methods often involve the derivatization of the SNO group to form a more stable product that can be more easily detected and quantified. One such approach is the organomercury resin capture (MRC) method. nih.gov This technique involves blocking free thiols, capturing the S-nitrosylated proteins on a resin, and then releasing them for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Another strategy utilizes antibodies that specifically recognize the S-nitrosocysteine moiety, allowing for the detection of S-nitrosylated proteins in tissues and cells through immunohistochemistry. nih.govresearchwithrutgers.com

Detection StrategyPrincipleAdvantagesDisadvantages
Direct Mass Spectrometry (ESI-QTOF) Detects intact S-nitrosylated peptides.Provides direct evidence of S-nitrosylation.S-N bond is labile and can dissociate during ionization. Requires careful optimization. nih.gov
Organomercury Resin Capture (MRC) Captures S-nitrosylated proteins for subsequent analysis. nih.govAllows for enrichment and proteomic analysis of S-nitrosylated proteins. nih.govInvolves multiple steps, including blocking and elution, which can introduce variability.
Anti-SNO Antibody Detection Uses antibodies to specifically bind to the S-nitrosocysteine moiety. nih.govresearchwithrutgers.comEnables in situ visualization of S-nitrosylated proteins in cells and tissues. researchwithrutgers.comRequires specific antibodies and careful validation with positive and negative controls. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Product Analysis

Chromatographic methods are indispensable for the separation, purification, and quantification of Propanoic acid, 3-(nitrosothio)- and other S-nitrosothiols. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often coupled with mass spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing organic acids. shimadzu.com For highly polar compounds like Propanoic acid, 3-(nitrosothio)-, reversed-phase chromatography with an aqueous mobile phase is often used. shimadzu.com Ion exclusion chromatography is particularly effective for separating a mixture of organic acids due to its high selectivity for ionic compounds. shimadzu.com Detection can be achieved through UV absorbance, as the carboxyl group absorbs in the short-wavelength region (around 210 nm). shimadzu.com However, for complex samples, coupling HPLC with mass spectrometry (HPLC-MS) provides superior specificity and sensitivity. coresta.org A method for the determination of the related compound 3-mercaptopropionic acid (3-MPA) utilizes pre-column derivatization followed by HPLC with fluorescence detection, achieving a low detection limit of 4.3 nmol/L. colab.wsnih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the quantitative analysis of S-nitrosothiols. These methods often involve a derivatization step to convert the non-volatile S-nitrosothiols into more volatile compounds suitable for GC analysis. One common approach involves the conversion of RSNOs to nitrite, which is then derivatized with pentafluorobenzyl bromide (PFB-Br). nih.govmdpi.comresearchgate.net The resulting PFB derivatives are then separated by GC and detected by mass spectrometry, often using electron-capture negative-ion chemical ionization (ECNICI) for high sensitivity. nih.gov This technique allows for the use of stable isotope-labeled internal standards (e.g., RS¹⁵NO) for accurate quantification. nih.gov Another GC-MS method involves the conversion of various S-nitrosothiols to a single, stable derivative, S-nitroso-N-acetyl cysteine ethyl ester (SNACET), which can then be quantified. nih.gov

Chromatographic TechniquePrincipleDerivatizationDetectionKey Findings
HPLC-Fluorescence Separation of 3-mercaptopropionic acid after derivatization. colab.wsnih.govPre-column derivatization with monobromobimane. colab.wsnih.govFluorescence. colab.wsnih.govDetection limit of 4.3 nmol/L; stable derivatives. nih.gov
GC-ECNICI-MS Separation of volatile PFB derivatives of nitrite formed from RSNOs. nih.govmdpi.comresearchgate.netConversion of RSNO to nitrite, followed by derivatization with pentafluorobenzyl bromide. nih.govmdpi.comresearchgate.netElectron-Capture Negative-Ion Chemical Ionization Mass Spectrometry. nih.govAllows for quantitative analysis using stable isotope-labeled internal standards. nih.gov
GC-MS Conversion of various RSNOs to a single derivative for analysis. nih.govConversion to S-nitroso-N-acetyl cysteine ethyl ester (SNACET). nih.govMass Spectrometry. nih.govSuitable for quantifying various S-nitrosothiols in plasma. nih.gov

Electrochemical Methods for Real-Time Detection and Kinetic Measurements

Electrochemical methods offer the advantage of real-time detection and can be used to study the kinetics of reactions involving S-nitrosothiols. These techniques are based on the electrochemical properties of the analyte, such as its oxidation or reduction potential.

For instance, enzyme-based electrochemical sensors have been developed for the detection of related compounds. These sensors can utilize enzymes to convert the analyte into an electrochemically active species that can be readily detected. This approach can offer high specificity and sensitivity, with the potential for continuous monitoring. While specific data on the electrochemical detection of Propanoic acid, 3-(nitrosothio)- is not detailed in the provided results, the principles can be applied. For example, a biosensor for propofol (B549288) uses an enzyme to generate a quinone/quinol redox couple that is then detected electrochemically. mdpi.com This strategy avoids interference from other common biological molecules. mdpi.com

Chemiluminescence Assays for Nitric Oxide Release Quantification

Chemiluminescence assays are highly sensitive methods for quantifying the release of nitric oxide (NO) from S-nitrosothiols like Propanoic acid, 3-(nitrosothio)-. The most common method is based on the reaction of NO with ozone (O₃). nih.govresearchgate.netnih.gov This reaction produces an excited state of nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO. nih.govresearchgate.net

To measure the NO released from S-nitrosothiols, the sample is typically treated with a reducing agent to cleave the S-N bond and liberate NO, which is then detected by the chemiluminescence analyzer. nih.gov Various reagents can be used for this reduction, and the choice of reagent can provide selectivity for different NO-containing species. nih.gov For example, the tri-iodide (I₃⁻) reagent is commonly used to detect nitrite and S-nitrosothiols. researchgate.net By using specific chemical pretreatments, it is possible to differentiate and quantify various NO metabolites, including nitrite, S-nitrosothiols, and iron-nitrosyl complexes, from the same sample. nih.govresearchgate.net

Assay ComponentFunction
Chemiluminescence Analyzer Detects light produced from the reaction of NO with ozone. nih.govresearchgate.netnih.gov
Reducing Agent (e.g., Tri-iodide) Cleaves the S-N bond of S-nitrosothiols to release NO. researchgate.net
Chemical Pretreatments Allow for the selective detection of different NO metabolites. researchgate.net

This high sensitivity and specificity make chemiluminescence a cornerstone technique for studying the dynamics of NO release from S-nitrosothiol compounds. mdpi.com

Emerging Research Areas and Future Directions in Propanoic Acid, 3 Nitrosothio Research

Development of Advanced S-Nitrosothiol-Based Delivery Systems with Controlled Release

A primary challenge in leveraging the therapeutic potential of Propanoic acid, 3-(nitrosothio)- and other S-nitrosothiols is their inherent instability and the unpredictable kinetics of NO release. acs.org To overcome this, significant research is directed towards creating advanced delivery platforms that offer controlled and sustained NO release. One promising strategy involves grafting RSNOs onto polymer backbones and forming interpolymer complexes, which can provide extended NO release for over 10 days and enhance stability in the solid state. nih.gov

Another approach involves anchoring the S-nitrosothiol moiety to solid supports, such as fumed silica (B1680970) particles. mdpi.com These functionalized particles can then be blended into polymer matrices like polyurethane or silicone rubber to create films that release NO at controlled rates. mdpi.com The release can be triggered by specific stimuli, adding a layer of external control. mdpi.com Furthermore, innovative manufacturing techniques like one-step 3D printing are being explored to fabricate NO-releasing medical devices, such as silicone catheters, where RSNO crystals are embedded within the polymer matrix for sustained release. acs.org Stabilization of aqueous formulations is also being achieved through the use of alpha-cyclodextrin, which can extend the duration of NO release from days to weeks. acs.org

Delivery System TypeCore TechnologyKey FeaturesPotential Application
Polymer ComplexesGrafting RSNOs onto polymers (e.g., PVMMA) and complexing with a second polymer (e.g., PVP). nih.govExtended NO release (>10 days), enhanced solid-state stability. nih.govTopical wound healing therapies. nih.gov
Particle-Polymer CompositesAnchoring RSNOs to fumed silica particles and embedding them in polymer films (e.g., polyurethane). mdpi.comStimuli-responsive NO release (e.g., triggered by copper ions or light). mdpi.comNO-releasing coatings for medical devices.
3D-Printed DevicesEmbedding RSNO crystals into a silicone matrix during a 3D printing process. acs.orgSustained NO release, customizable device fabrication. acs.orgAntibacterial medical implants and catheters. acs.org
Stabilized Aqueous SolutionsFormulating aqueous RSNO solutions with stabilizers like alpha-cyclodextrin. acs.orgExtends NO release duration from days to weeks. acs.orgLong-term infection control in catheter lock solutions. acs.org

Integration of Propanoic Acid, 3-(nitrosothio)- into Smart Materials and Nanosystems

The integration of Propanoic acid, 3-(nitrosothio)- into smart materials and nanosystems represents a significant leap forward in creating therapeutic platforms with on-demand activity. These systems are designed to release NO in response to specific physiological or external triggers. A prime example is the development of composite materials where S-nitrosothiol-derivatized fumed silica particles are embedded within a polymer matrix. mdpi.com For instance, silicone rubber films containing these particles can release NO at rates proportional to the intensity of visible light, offering an external on/off switch for NO generation. mdpi.com This photoinitiated release provides a high degree of temporal and spatial control.

These nanosystems not only serve as reservoirs for Propanoic acid, 3-(nitrosothio)- but also enhance its stability and control its release profile. By anchoring the molecule to nanoparticles, its decomposition can be slowed, and its delivery can be targeted. Such "smart" materials are being investigated for a variety of biomedical applications, from antibacterial coatings on medical devices to platforms for localized vasodilation in cardiovascular therapies.

Exploration of Unconventional S-Nitrosylation Mechanisms and Biological Functions

S-nitrosylation, the addition of a nitroso group to a cysteine thiol, is a critical post-translational modification that mediates many of the signaling functions of NO. nih.gov While several mechanisms for the formation of S-nitrosothiols like Propanoic acid, 3-(nitrosothio)- are known, research continues to explore less conventional pathways to understand the high specificity of this modification in vivo. mdpi.comnih.gov

Established mechanisms include the reaction of thiols with dinitrogen trioxide (N₂O₃) formed from NO autooxidation, recombination of thiyl and NO radicals, and transition metal-catalyzed pathways. mdpi.com However, the transfer of a nitroso group from one S-nitrosothiol to another thiol, a process known as transnitrosation, is a key mechanism for achieving signaling specificity. mdpi.com For example, S-nitrosoglutathione, due to its high intracellular abundance, often acts as a primary NO donor for the S-nitrosylation of specific protein thiols. nih.gov Research is now focused on identifying specific protein-protein interactions and enzymatic activities that facilitate these transnitrosation events, potentially involving novel S-nitrosylases. The role of metal-containing proteins, such as those with iron or copper centers, in catalyzing the formation of specific S-nitrosothiols under physiological conditions is another active area of investigation. nih.govmdpi.com

MechanismDescriptionKey Factors
N₂O₃-MediatedAutooxidation of NO in the presence of oxygen forms N₂O₃, which then reacts with a thiol to form an RSNO. mdpi.comOxygen concentration, local pH.
Radical RecombinationA thiyl radical (RS•) reacts directly with an NO radical (NO•) to form the RSNO. mdpi.comPresence of other radical species and redox environment.
Metal-CatalyzedRedox-active metals, such as copper (Cu²⁺) or iron (Fe³⁺), can facilitate the reaction between a thiol and NO. nih.govAvailability of transition metals, protein metal-binding sites. nih.gov
TransnitrosationTransfer of a nitroso group (NO⁺) from an existing S-nitrosothiol (e.g., S-nitrosoglutathione) to a target thiol. nih.govmdpi.comThermodynamic favorability, protein-protein interactions, enzymatic catalysis. nih.gov

Advanced Methodologies for In Situ Monitoring and Imaging of S-Nitrosothiol Dynamics

Understanding the precise spatial and temporal dynamics of Propanoic acid, 3-(nitrosothio)- in biological systems requires advanced analytical tools. A significant challenge has been the labile nature of the S-NO bond, which complicates ex vivo measurements. mdpi.com To address this, non-invasive, in situ methods are being developed. One such innovative approach uses a device that applies focused ultraviolet (UV) light to the skin, which cleaves the S-NO bond (photolysis) and releases NO. nih.govmdpi.com The released NO gas diffuses through the tissue and is measured in real-time by a highly sensitive chemiluminescence analyzer, allowing for the quantification of tissue S-nitrosothiol levels in living subjects. mdpi.com

In parallel, fluorescent probes are being engineered for live-cell imaging of S-nitrosothiols. mdpi.com These probes are designed to react selectively with the S-nitrosothiol moiety, resulting in a "turn-on" fluorescent signal that can be visualized using confocal microscopy. mdpi.com This allows researchers to observe dynamic changes in S-nitrosothiol concentrations within different cellular compartments in response to stimuli. mdpi.com Mass spectrometry-based techniques, including direct electrospray ionization mass spectrometry (ESI-MS) and various "switch" assays combined with proteomic analysis, provide powerful tools for identifying and quantifying specific S-nitrosylated proteins, though these are typically applied to cell or tissue extracts. acs.orgnih.govnih.gov Electron Paramagnetic Resonance (EPR) spectrometry offers another method for the specific detection and quantification of RSNOs in biological fluids. nih.gov

MethodologyPrincipleApplicationAdvantages
Photolysis-ChemiluminescenceUV light cleaves the S-NO bond in tissue; the released NO is detected by a chemiluminescence analyzer. mdpi.comNon-invasive, real-time measurement of total tissue RSNOs in vivo. nih.govmdpi.comAvoids ex vivo degradation artifacts; allows for dynamic monitoring. mdpi.com
Fluorescent ProbesChemical probes that selectively react with RSNOs to produce a fluorescent signal. mdpi.comLive-cell imaging of RSNO dynamics in specific subcellular locations. mdpi.comHigh spatial and temporal resolution inside living cells.
Mass Spectrometry (MS)Direct detection of the mass change (+29 Da) from S-nitrosylation or detection of labeled thiols after chemical reduction (switch assays). nih.govnih.govIdentification and quantification of specific S-nitrosylated proteins and peptides. acs.orgnih.govHigh specificity and site-mapping capabilities. acs.org
Electron Paramagnetic Resonance (EPR)A spin-trapping agent reacts with NO released from RSNOs to form a stable radical with a unique, quantifiable EPR signal. nih.govQuantification of RSNOs in biological fluids like plasma. nih.govHigh sensitivity and specificity for the NO moiety.

Role of Propanoic Acid, 3-(nitrosothio)- in Inter-Organelle Signaling and Systemic Processes

Nitric oxide is a key signaling molecule in communication between cellular organelles, a process crucial for maintaining cellular homeostasis. mdpi.com The localization of nitric oxide synthase (NOS) enzymes to specific intracellular membranes, such as the Golgi apparatus and mitochondria, suggests that NO production is spatially restricted. mdpi.com This localized production can lead to the formation of S-nitrosothiols in specific microdomains, positioning molecules like Propanoic acid, 3-(nitrosothio)- as critical mediators in inter-organelle crosstalk.

Membrane contact sites, where organelles like the endoplasmic reticulum (ER) and mitochondria come into close apposition, are hubs for signaling events such as calcium transfer and the initiation of autophagy. nih.gov Research suggests that NO and its downstream S-nitrosylation events can modulate the function of proteins at these interfaces, thereby influencing processes like mitochondrial biogenesis, energy metabolism, and programmed cell death. mdpi.com For example, S-nitrosylation of mitochondrial proteins can protect against ischemia-reperfusion injury. nih.gov The ability of Propanoic acid, 3-(nitrosothio)-, a small and mobile S-nitrosothiol, to diffuse and participate in transnitrosation reactions makes it an ideal candidate for transmitting NO signals between organelles, thereby influencing systemic cellular processes.

Q & A

Q. What experimental methodologies are optimal for synthesizing 3-(nitrosothio)propanoic acid derivatives?

To synthesize derivatives like 3-(nitrosothio)propanoic acid, a two-step approach is often employed:

  • Step 1 : Form the thioether linkage via nucleophilic substitution. For example, react quinoline derivatives with mercaptopropanoic acid under reflux conditions in anhydrous ethanol (80°C, 6–8 hours) .
  • Step 2 : Introduce the nitroso group using nitrosating agents (e.g., NaNO₂ in acidic media). Monitor reaction progress via TLC and purify via recrystallization or column chromatography.
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Confirm purity using melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing 3-(nitrosothio)propanoic acid derivatives?

A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., shifts at δ 8.0–8.5 ppm for quinoline protons) .
  • FT-IR : Detect functional groups like S–NO (stretching ~600–700 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical values) .

Q. How can aqueous solubility challenges be addressed for 3-(nitrosothio)propanoic acid derivatives?

  • Salt Formation : Convert the carboxylic acid to sodium salts (e.g., NaOH in ethanol), improving solubility by >10-fold in aqueous buffers (pH 7.4) .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) or PEG-400 for in vitro assays.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the aryl ring while maintaining the nitrosothio core .

Q. What safety protocols are critical when handling 3-(nitrosothio)propanoic acid derivatives?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Emergency Measures : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic residues. In case of inhalation, administer oxygen if respiratory distress occurs .
  • Storage : Store derivatives in amber vials at –20°C under desiccant to prevent hydrolysis of the nitrosothio group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the nitrosothio group in aqueous media?

  • Kinetic Analysis : Perform pH-dependent stability assays (pH 2–12) using UV-Vis spectroscopy to track S–NO bond degradation (λmax ~340 nm). Calculate half-lives and propose degradation pathways (e.g., hydrolysis to disulfides) .
  • Isotopic Labeling : Use ¹⁵N-labeled NaNO₂ to trace nitroso group fate via LC-MS/MS.
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-311+G**) to predict bond dissociation energies and transition states .

Q. How should researchers resolve contradictions in reported stability data for nitrosothio derivatives?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, phosphate buffer) to isolate variables like temperature or ionic strength .
  • Advanced Analytics : Use HPLC-MS to identify degradation byproducts (e.g., disulfides, nitroxyl radicals). Compare with reference standards .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., electron-withdrawing substituents enhance stability) .

Q. What role do computational databases play in predicting thermodynamic properties of nitrosothio derivatives?

  • NIST WebBook : Retrieve enthalpy (ΔrH°) and entropy (ΔrS°) data for analogous compounds (e.g., 3-(alkylthio)propanoic acids) to estimate reaction feasibility .
  • Cheminformatics Tools : Use PubChem’s bioactivity data to predict solubility (LogP) and toxicity (LD50) for novel derivatives .
  • Limitations : Cross-validate computational predictions with experimental DSC (differential scanning calorimetry) for melting points .

Q. How do structural analogs (e.g., fluorinated or aryl-substituted derivatives) compare in biological activity?

  • In Vitro Screening : Test analogs against target enzymes (e.g., nitric oxide synthases) using fluorometric assays. Normalize activity to molar concentration .
  • SAR Analysis : Correlate substituent effects (e.g., electron-deficient aryl groups) with IC50 values. For example, trifluoromethyl groups may enhance membrane permeability .
  • Toxicity Profiling : Perform zebrafish embryo assays (LC50) to prioritize low-toxicity candidates for in vivo studies .

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